2-(4-Chlorophenyl)thiazole
Overview
Description
2-(4-Chlorophenyl)thiazole is a heterocyclic compound that features a thiazole ring substituted with a 4-chlorophenyl group. Thiazoles are known for their diverse biological activities and are found in various bioactive molecules. The presence of the 4-chlorophenyl group enhances the compound’s chemical properties, making it a valuable scaffold in medicinal chemistry .
Mechanism of Action
Target of Action
Thiazole derivatives have been found to interact with a variety of biological targets, including enzymes involved in metabolism . For instance, some thiazole compounds have been shown to interact with topoisomerase II , a crucial enzyme involved in DNA replication and transcription .
Mode of Action
Thiazole derivatives have been reported to modulate the activity of many enzymes involved in metabolism . For instance, Voreloxin, a thiazole derivative, binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been reported to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that thiazole derivatives may affect a wide range of biochemical pathways.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of 2-(4-Chlorophenyl)thiazole.
Result of Action
Thiazole derivatives have been reported to have diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects . For instance, Voreloxin, a thiazole derivative, causes DNA double-strand breaks, leading to cell death .
Action Environment
The solubility of thiazole derivatives in various solvents suggests that the action of these compounds may be influenced by the chemical environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)thiazole typically involves the reaction of 4-chlorobenzaldehyde with thioamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring .
Industrial Production Methods: In industrial settings, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Chlorophenyl)thiazole undergoes various chemical reactions, including:
Electrophilic Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-5 position.
Nucleophilic Substitution: The C-2 position of the thiazole ring is susceptible to nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize the thiazole ring.
Major Products:
Electrophilic Substitution: Products include various substituted thiazoles.
Nucleophilic Substitution: Products include derivatives with different nucleophiles attached to the C-2 position.
Scientific Research Applications
2-(4-Chlorophenyl)thiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: The compound has shown potential as an antimicrobial, antifungal, and anticancer agent.
Industry: It is used in the development of agrochemicals and dyes.
Comparison with Similar Compounds
2-Phenylthiazole: Lacks the chlorine substituent, resulting in different chemical properties.
4-Methylthiazole: Substituted with a methyl group instead of a chlorophenyl group, leading to variations in biological activity.
Uniqueness: 2-(4-Chlorophenyl)thiazole is unique due to the presence of the 4-chlorophenyl group, which enhances its chemical reactivity and biological activity compared to other thiazole derivatives .
Properties
IUPAC Name |
2-(4-chlorophenyl)-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNS/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXFEAVBPDEHEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CS2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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